Enhanced Lipophilicity Versus the Non‑Cyanomethyl Parent Analog
The target compound exhibits a computed AlogP of 1.29 , whereas the non‑cyanomethyl analog 3‑(trifluoromethyl)‑1H‑pyrazole‑4‑carboxylic acid (CAS 543739‑84‑0) displays an XLogP3 of 0.70 . The ΔlogP of +0.59 log units indicates approximately four‑fold greater lipophilicity, which can improve passive membrane permeability and blood‑brain barrier penetration potential in central nervous system (CNS) drug discovery programs.
| Evidence Dimension | Lipophilicity (logP) |
|---|---|
| Target Compound Data | AlogP = 1.29 |
| Comparator Or Baseline | 3-(Trifluoromethyl)-1H-pyrazole-4-carboxylic acid (CAS 543739-84-0); XLogP3 = 0.70 |
| Quantified Difference | ΔlogP = +0.59 log units (~4‑fold higher lipophilicity) |
| Conditions | Target AlogP computed by Aladdin prediction algorithm; comparator XLogP3 computed by AngeneChemical algorithm. Both are in silico predictions for the neutral species. |
Why This Matters
Higher lipophilicity can translate into improved passive diffusion across biological membranes, making the target compound a preferred core for CNS‑penetrant candidates when compared to the non‑cyanomethyl analog.
